molecular formula C30H44O4 B13080378 SchisanlactoneF

SchisanlactoneF

Cat. No.: B13080378
M. Wt: 468.7 g/mol
InChI Key: LAFMWTPWGPBCDE-SVMARLOJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Contextualization of Schisanlactone F within the Schisandra and Kadsura Genera

Schisanlactone F is a naturally occurring chemical compound that has been identified within the Schisandraceae family, specifically in plants belonging to the Kadsura genus. acgpubs.orgmdpi.com It has been isolated from species such as Kadsura longipedunculata and Kadsura ananosma. mdpi.compsu.edu The Schisandra and Kadsura genera are well-known in traditional medicine and have been a focal point for natural product research due to their rich and diverse chemical constituents. psu.eduarabjchem.org

The primary chemical components of these genera are lignans and triterpenoids, with triterpenoids being a particularly characteristic and abundant group in Kadsura. acgpubs.org Phytochemical investigations into these plants have revealed a remarkable variety of triterpenoid skeletons. researchgate.net Schisanlactone F belongs to a specific subgroup known as 3,4-seco-lanostane triterpenoids. psu.edu The term "seco" indicates that one of the rings in the typical lanostane core structure has been cleaved. This structural modification is part of the vast chemical diversity observed in the triterpenoids from the Schisandraceae family, which also includes intact lanostanes, cycloartanes, and highly rearranged nortriterpenoids. acgpubs.orgpsu.eduresearchgate.net The presence of such a wide array of structurally unique triterpenoids within these genera underscores their importance as a source for novel bioactive compounds. frontiersin.org

Significance of Lanostane- and Cycloartane-type Triterpenoids as Bioactive Scaffolds

Lanostane and cycloartane-type triterpenoids, the foundational structures from which Schisanlactone F is derived, represent highly significant scaffolds in the field of medicinal chemistry and drug discovery. psu.edu These tetracyclic triterpenoids are characteristic isolates from the Schisandraceae family and have been the subject of extensive research due to their broad spectrum of biological activities. psu.edunih.gov

The structural complexity and diversity of these compounds, often featuring high degrees of oxidation and unique rearrangements, make them attractive targets for phytochemical and synthetic research. frontiersin.orgnih.gov Research has demonstrated that lanostane and cycloartane derivatives possess a range of promising pharmacological effects, including anti-inflammatory, cytotoxic, anti-HIV, and hepatoprotective activities. acgpubs.orgfrontiersin.orgacgpubs.org For instance, some cycloartane-type triterpenoids from Kadsura heteroclita have shown notable anti-HIV activity. acgpubs.org Furthermore, compounds with the 3,4-seco-lanostane skeleton, like Schisanlactone F, have been investigated for their potential bioactivities, with Schisanlactone F itself being reported as an anti-leukemia P-388 triterpenoid. psu.edu The diverse biological activities associated with these core structures highlight their importance as templates for the development of new therapeutic agents. acgpubs.orgnih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C30H44O4

Molecular Weight

468.7 g/mol

IUPAC Name

3-[(3R,3aR,6S,7S,9bR)-3a,6,9b-trimethyl-3-[(1S)-1-[(2R)-5-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-7-prop-1-en-2-yl-1,2,3,4,5,7,8,9-octahydrocyclopenta[a]naphthalen-6-yl]propanoic acid

InChI

InChI=1S/C30H44O4/c1-18(2)21-9-10-24-23(28(21,5)15-14-26(31)32)13-17-29(6)22(12-16-30(24,29)7)20(4)25-11-8-19(3)27(33)34-25/h8,20-22,25H,1,9-17H2,2-7H3,(H,31,32)/t20-,21-,22+,25+,28-,29+,30-/m0/s1

InChI Key

LAFMWTPWGPBCDE-SVMARLOJSA-N

Isomeric SMILES

CC1=CC[C@@H](OC1=O)[C@@H](C)[C@H]2CC[C@@]3([C@@]2(CCC4=C3CC[C@H]([C@]4(C)CCC(=O)O)C(=C)C)C)C

Canonical SMILES

CC1=CCC(OC1=O)C(C)C2CCC3(C2(CCC4=C3CCC(C4(C)CCC(=O)O)C(=C)C)C)C

Origin of Product

United States

Isolation and Spectroscopic Elucidation Methodologies of Schisanlactone F

Extraction and Isolation Techniques for Triterpenoids from Natural Sources

The isolation of triterpenoids like Schisanlactone F from plant sources, particularly those belonging to the Schisandraceae family, involves a multi-step process designed to separate these compounds from a complex mixture of other metabolites. nih.govresearchgate.netnih.gov

The typical procedure begins with the air-drying and powdering of the plant material, such as the stems, leaves, or seeds. nih.gov This material is then subjected to extraction with an organic solvent. A common method involves repeated extraction with 95% ethanol (B145695) at room temperature for an extended period, often 48 hours for each extraction cycle. nih.gov Modern techniques like ultrasonic-assisted extraction may also be employed to improve efficiency. mdpi.com

Following extraction, the crude extract is concentrated under reduced pressure. The resulting residue is then suspended in water and partitioned sequentially with solvents of increasing polarity, such as petroleum ether and ethyl acetate (B1210297) (EtOAc). nih.gov The triterpenoid-rich fraction, typically the EtOAc fraction, is then subjected to various chromatographic techniques for further purification.

Column chromatography using silica gel is a primary step, where the fraction is eluted with a gradient of solvents, such as a petroleum ether-EtOAc mixture. nih.gov This separates the components into several sub-fractions based on their polarity. Further purification of these sub-fractions is often achieved using techniques like Sephadex LH-20 column chromatography and semi-preparative high-performance liquid chromatography (HPLC) on a C18 column to yield the pure compounds. nih.govnih.gov

Advanced Spectroscopic Characterization for Structural Determination

Once isolated, the precise structure of a triterpenoid is determined using a suite of advanced spectroscopic methods. These techniques provide detailed information about the molecule's connectivity, stereochemistry, and molecular formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules like Schisanlactone F. nih.govnih.gov A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is used to piece together the molecular framework.

1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides information about the number and chemical environment of protons, while the ¹³C NMR spectrum reveals the number and types of carbon atoms (e.g., methyl, methylene, methine, quaternary). silae.it

2D NMR: These experiments reveal correlations between different nuclei, which is crucial for establishing the connectivity of the carbon skeleton.

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) couplings, helping to establish adjacent proton relationships within spin systems. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C). researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, which is vital for connecting different fragments of the molecule and establishing the positions of quaternary carbons and functional groups. researchgate.net

The collective data from these NMR experiments allow for the unambiguous assignment of all proton and carbon signals and the determination of the compound's planar structure. nih.govresearchgate.net

Below is a representative table of ¹³C and ¹H NMR data for a lanostane-type triterpenoid, illustrating the type of data generated for structural analysis.

PositionδC (ppm)δH (ppm, mult., J in Hz)
135.51.65, m; 1.05, m
227.81.90, m; 1.75, m
379.03.22, dd (11.5, 4.5)
438.9-
550.50.95, d (5.0)
619.21.60, m; 1.45, m
7118.15.40, brs
8145.5-
949.82.10, m
1037.1-

This table is illustrative and does not represent the actual data for Schisanlactone F.

High-Resolution Mass Spectrometry (HR-MS/HR-ESI-MS)

High-Resolution Mass Spectrometry (HRMS), often coupled with Electrospray Ionization (ESI), is a powerful technique used to determine the elemental composition of a molecule with high accuracy. longdom.org HR-ESI-MS provides a highly precise mass-to-charge ratio (m/z) of the molecular ion (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻). researchgate.netmdpi.com This precision, often to within sub-ppm levels, allows for the calculation of a unique molecular formula, distinguishing between compounds that may have the same nominal mass but different elemental compositions. longdom.org This information is critical in the early stages of structure elucidation to confirm the molecular weight and deduce the number of atoms of each element present in the compound. nih.govnih.gov

Electronic Circular Dichroism (ECD) Spectroscopy for Absolute Configuration

While NMR and MS can define the planar structure and molecular formula, they often cannot determine the absolute configuration of chiral centers. Electronic Circular Dichroism (ECD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. nih.govdtu.dk The resulting ECD spectrum is highly sensitive to the molecule's three-dimensional arrangement.

For complex molecules like triterpenoids, the absolute configuration is often determined by comparing the experimentally measured ECD spectrum with theoretical spectra calculated for possible stereoisomers using quantum chemical methods. researchgate.netrsc.org A good match between the experimental and a calculated spectrum allows for the confident assignment of the absolute stereochemistry of the molecule. nih.gov

X-ray Diffraction Studies for Related Triterpenoids

Single-crystal X-ray diffraction is the most definitive method for determining the complete three-dimensional structure of a molecule, including its absolute stereochemistry. mdpi.com This technique involves irradiating a well-ordered single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. rsc.org The analysis provides precise atomic coordinates, bond lengths, and bond angles, yielding an unambiguous structural model. nih.gov

However, the major limitation of this technique is the requirement of a suitable single crystal, which can be difficult to grow for many complex natural products. nih.gov While a crystal structure for Schisanlactone F itself has not been cited, the structures of many related triterpenoids from the Schisandraceae family have been confirmed by X-ray diffraction, which provides a strong basis for structural comparison and validation of assignments made by other spectroscopic methods. nih.govresearchgate.net

Biosynthetic Pathways and Enzymatic Mechanisms of Schisanlactone F

Proposed Biogenetic Routes for Lanostane and Cycloartane Triterpenoids

The biosynthesis of virtually all lanostane and cycloartane triterpenoids originates from the acyclic C30 precursor, squalene. nih.gov The initial key steps involve the epoxidation of squalene to form (3S)-2,3-oxidosqualene, a crucial intermediate. nih.govnih.gov This reaction sets the stage for one of the most complex and elegant reactions in natural product biosynthesis: the stereospecific cyclization of 2,3-oxidosqualene. researchgate.net

This cyclization is catalyzed by a class of enzymes known as oxidosqualene cyclases (OSCs). researchgate.netnih.gov The enzyme protonates the epoxide ring of 2,3-oxidosqualene, initiating a cascade of cation-pi cyclizations that form the characteristic four-ringed steroid nucleus. researchgate.netresearchgate.net This process generates a transient protosteroid cation intermediate. acs.org The fate of this cation determines whether a lanostane or cycloartane skeleton is formed.

Lanostane Pathway: In non-photosynthetic organisms like fungi and animals, the protosteroid cation is stabilized by a series of hydride and methyl shifts, followed by deprotonation to yield lanosterol. acs.orgnih.gov This reaction is catalyzed by the enzyme lanosterol synthase (LAS). researchgate.net Lanosterol is the foundational precursor for all lanostane-type triterpenoids. nih.gov

Cycloartane Pathway: In photosynthetic organisms, including plants of the Schisandraceae family, the cyclization process takes a different route. nih.gov Following the formation of the protosteroid cation, a final cyclization step occurs where a proton is eliminated and a new bond is formed between C-9 and C-19, creating a distinctive cyclopropane ring. This yields cycloartenol, the parent compound for all cycloartane-type triterpenoids and phytosterols in plants. researchgate.netresearchgate.net This transformation is mediated by the enzyme cycloartenol synthase (CAS). researchgate.net

The formation of these two core skeletons, lanostane and cycloartane, represents a critical bifurcation point in triterpenoid biosynthesis, leading to a vast array of structurally diverse natural products.

PrecursorKey EnzymeProductOrganism LineageCore Skeleton
(3S)-2,3-OxidosqualeneLanosterol Synthase (LAS)LanosterolNon-photosynthetic (e.g., fungi)Lanostane
(3S)-2,3-OxidosqualeneCycloartenol Synthase (CAS)CycloartenolPhotosynthetic (e.g., plants)Cycloartane

Enzymatic Transformations and Precursor Studies within the Schisandraceae Family

The remarkable structural diversity of triterpenoids isolated from the Schisandraceae family, including Schisanlactone F, arises from extensive modifications of the primary lanostane and cycloartane skeletons. nih.govresearchgate.net While the specific enzymatic sequence leading to Schisanlactone F has not been fully elucidated, proposed biosynthetic pathways are based on the vast array of related structures identified within the family. researchgate.netresearchgate.net These downstream modifications are believed to be catalyzed by a suite of tailoring enzymes.

Following the initial formation of lanosterol or cycloartenol, the triterpenoid backbone undergoes a series of post-cyclization modifications. These enzymatic transformations are key to generating the highly oxygenated and rearranged structures characteristic of Schisandraceae triterpenoids. nih.govresearchgate.net

Key Post-Cyclization Modifications:

Oxidation: This is the most common modification, introducing hydroxyl, keto, or carboxyl groups at various positions on the triterpenoid skeleton. These reactions are typically catalyzed by cytochrome P450 monooxygenases (CYPs) and dehydrogenases. nih.govresearchgate.net The high degree of oxygenation is a hallmark of compounds like Schisanlactone F.

Skeletal Rearrangement: Migration of methyl groups or carbon-carbon bonds leads to the formation of diverse and often complex carbon frameworks.

Ring Cleavage: Oxidative cleavage of rings, such as the C3-C4 bond (seco-triterpenoids), is a notable feature in this family. researchgate.net

Lactone Formation: The formation of lactone rings, particularly on the side chain, is a crucial step in the biosynthesis of many Schisandraceae triterpenoids, including the characteristic γ-lactone ring of Schisanlactone F. researchgate.net

Synthetic Strategies and Structural Modification of Schisanlactone F and Analogs

Total Synthesis Approaches to Schisanlactone F-type Triterpenoids

The total synthesis of schinortriterpenoids like Schisanlactone F is a formidable challenge for synthetic chemists due to their intricate and highly oxidized polycyclic frameworks. nih.govnih.gov Despite these difficulties, several successful total syntheses of related compounds have been reported, showcasing innovative strategies and methodologies. nih.gov

A key challenge in these syntheses is the construction of the complex core ring systems, often featuring fused seven- or eight-membered rings. nih.gov Researchers have developed various strategies to tackle this, including:

Branching-Oriented Strategy: This approach allows for the divergent synthesis of several structurally diverse schinortriterpenoids from a common intermediate. This strategy has been successfully applied to the first total syntheses of compounds like schindilactone A, lancifodilactone G acetate (B1210297), and propindilactone G. nih.gov

Palladium-Catalyzed Cascade Reactions: An envisioned strategy for constructing the core 7,8-fused ring system involves a sophisticated cascade sequence. This sequence would begin with a bromoene-ynamide and proceed through carbopalladation, a Suzuki coupling, and an 8π-electrocyclisation to rapidly assemble the complex bicyclic core. nih.gov

Enabling Methodologies: The development of novel chemical reactions has been crucial. For instance, methods like a thiourea/Pd-catalyzed alkoxycarbonylative annulation and a thiourea/Co-catalyzed Pauson-Khand reaction have been specifically designed to form the key ring systems and stereocenters found in these complex molecules. nih.govnih.gov

The successful execution of these strategies has not only provided access to these rare natural products but has also spurred the development of new synthetic methods applicable to other complex molecules. nih.gov

Table 1: Key Strategies in the Total Synthesis of Schinortriterpenoids

Synthetic Target Key Strategy/Reaction Purpose Reference
Schindilactone A Diastereoselective Synthesis To control the stereochemistry of the complex polycyclic system. nih.gov
Lancifodilactone G acetate Branching-Oriented Synthesis To create multiple analogs from a common precursor. nih.gov
Propindilactone G Thiourea/Co-catalyzed Pauson-Khand Reaction To efficiently form key ring structures. nih.gov

Semi-synthesis and Chemical Derivatization for Bioactivity Enhancement

Semi-synthesis, which involves the chemical modification of a readily available natural product, is a powerful strategy for producing analogs for biological evaluation. nih.govnih.gov This approach is particularly valuable for complex molecules like Schisanlactone F, where total synthesis is lengthy and challenging. By starting with a natural scaffold, chemists can create a library of derivatives to explore how different functional groups impact biological activity. scielo.br

The goal of derivatization is often to improve the potency, selectivity, or pharmacokinetic properties of the parent compound. Common chemical modifications might include:

Esterification or Etherification: Modifying hydroxyl groups to alter solubility and cell permeability.

Oxidation or Reduction: Changing the oxidation state of key functional groups to probe their importance for activity.

C-H Functionalization: Directly adding new functional groups to the carbon skeleton, a modern technique that can rapidly build molecular complexity. nih.govnih.gov

For example, an efficient semi-synthesis of (-)-veragranine A, a complex steroidal alkaloid, was achieved in 11 steps from a readily available starting material. This approach not only produced the natural product but also enabled the flexible synthesis of novel analogs for biological testing. nih.govnih.gov These synthetic analogs can lead to the identification of new lead compounds with improved therapeutic potential. nih.gov

Structure-Activity Relationship (SAR) Studies of Schisanlactone F Derivatives and Analogs

Structure-Activity Relationship (SAR) studies are essential for understanding how the chemical structure of a molecule relates to its biological effect. nih.govnih.gov By synthesizing a series of related compounds (analogs) and evaluating their biological activity, researchers can identify the key structural features—known as pharmacophores—that are responsible for the molecule's therapeutic action. nih.gov

For Schisanlactone F and related triterpenoids, SAR studies aim to pinpoint which parts of the complex scaffold are crucial for their anticancer or antiviral activities. nih.gov For instance, studies on other complex natural products have shown that:

Specific Substituents Matter: The presence, type, and position of substituent groups on a core scaffold can dramatically influence biological activity. For example, in studies of quinone derivatives, naphthoquinones like alkannin and juglone showed significant cytotoxicity against breast cancer cells, while other derivatives were less active. tubitak.gov.trresearchgate.net

Functional Group Modification: Altering functional groups can fine-tune activity. In one study, the modification of chalcones led to compounds with potent inhibitory activity against the nuclear factor kappaB (NF-κB), a key target in inflammation and cancer. nih.gov The cytotoxicity of these compounds correlated moderately well with their NF-κB inhibition, suggesting this mechanism was at least partially responsible for their anticancer effects. nih.gov

Improving Selectivity: A major goal of SAR is to design analogs that are more potent against cancer cells while being less toxic to healthy cells. nih.govtubitak.gov.tr

While specific, detailed SAR studies on Schisanlactone F itself are not extensively documented in the provided results, the principles are broadly applicable. The synthesis of various schinortriterpenoids and their evaluation in bioassays, such as the moderate activity of Schisphendilactone B against the SW480 cancer cell line, provides the foundational data needed to build these relationships. nih.gov Future work would involve systematically modifying the Schisanlactone F structure—for example, altering the lactone rings or the oxygenation pattern—and assessing how these changes affect its bioactivity.

Table 2: Bioactivity of Selected Schisandraceae Triterpenoids

Compound Source Bioactivity Cell Line/Target IC₅₀ / EC₅₀ Reference
Schisphendilactone B Schisandra sphenanthera Anticancer SW480 Moderate Inhibition nih.gov
Compound 5 (Unnamed) Schisandra sphenanthera Anti-HIV-1 - 0.52 µg/mL nih.gov
Alkannin Natural Naphthoquinone Anticancer Breast Cancer Cells High Cytotoxicity tubitak.gov.trresearchgate.net

Mechanistic Molecular and Cellular Pharmacology of Schisanlactone F

Modulation of Intracellular Signaling Cascades

Schisanlactone F has been investigated for its ability to modulate several critical intracellular signaling pathways that are often dysregulated in various pathological conditions. The following sections detail its effects on these cascades.

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of immune and inflammatory responses. nih.govscbt.com In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB p65 subunit to translocate to the nucleus, where it induces the transcription of pro-inflammatory genes. selleckchem.com

While direct studies on Schisanlactone F are limited, research on related compounds from Schisandra chinensis, such as Schisandrin (B1198587) B, has demonstrated significant inhibitory effects on the NF-κB pathway. Schisandrin B has been shown to suppress NF-κB activation by inhibiting the activation of the IKK complex, which in turn prevents the phosphorylation and degradation of IκBα and the subsequent nuclear translocation of the NF-κB p65 subunit. nih.gov It is plausible that Schisanlactone F may exert similar regulatory effects on this pathway, although further specific investigation is required.

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including the c-Jun N-terminal kinase (JNK), p38, and extracellular signal-regulated kinase (ERK) pathways, are critical in regulating a wide array of cellular processes such as inflammation, proliferation, differentiation, and apoptosis. nih.gov These pathways are typically activated in response to extracellular stimuli and cellular stress. nih.gov

Studies on compounds structurally similar to Schisanlactone F have indicated a modulatory role on MAPK signaling. For instance, some natural compounds have been found to inhibit the phosphorylation of JNK, p38, and ERK, thereby downregulating the inflammatory response. nih.gov The activation of these MAPKs is often a prerequisite for the activation of other transcription factors involved in inflammation. The specific interactions of Schisanlactone F with the JNK, p38, and ERK pathways are an area that warrants more direct research to elucidate its precise mechanism of action.

The Interleukin-17 (IL-17) inflammatory axis, primarily driven by T helper 17 (Th17) cells, plays a significant role in the pathogenesis of various autoimmune and inflammatory diseases. nih.govnih.gov Th17 cells are a subset of CD4+ T helper cells that produce IL-17, a potent pro-inflammatory cytokine. researchgate.net The differentiation of naive T cells into Th17 cells is a complex process regulated by a specific cytokine milieu. researchgate.net

Research on Schisandrin B, a related lignan (B3055560), has shown that it can decrease the production of IL-17A by CD4+ T cells. nih.gov This effect suggests a potential interference with the differentiation or function of Th17 cells. nih.gov Given the structural similarities among lignans from Schisandra chinensis, it is hypothesized that Schisanlactone F may also modulate the IL-17 inflammatory axis and Th17 cell differentiation, a prospect that requires dedicated experimental validation.

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a vital intracellular pathway that governs cell survival, growth, proliferation, and metabolism. nih.govresearchgate.net Dysregulation of this pathway is frequently observed in various diseases, including cancer and inflammatory disorders. nih.gov

While direct evidence for Schisanlactone F is not yet available, the modulatory effects of other natural compounds on the PI3K/Akt pathway are well-documented. nih.gov These compounds can influence the phosphorylation status of key components of the pathway, thereby affecting downstream cellular processes. Investigating the potential for Schisanlactone F to modulate the PI3K/Akt pathway could provide further insights into its pharmacological profile.

Identification of Molecular Targets

The pharmacological effects of Schisanlactone F are likely mediated through its interaction with specific molecular targets, particularly enzymes involved in inflammatory and tissue remodeling processes.

Matrix Metalloproteinase-9 (MMP-9): MMPs are a family of zinc-dependent endopeptidases involved in the degradation of the extracellular matrix. MMP-9, in particular, is implicated in inflammatory processes and tissue remodeling. nih.gov Some natural compounds have been shown to inhibit the activity of MMP-9, suggesting a potential mechanism for their anti-inflammatory effects. nih.gov

Inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2): Both iNOS and COX-2 are key enzymes in the inflammatory response. iNOS produces nitric oxide, a signaling molecule involved in inflammation, while COX-2 is responsible for the synthesis of prostaglandins. nih.gov The inhibition of iNOS and COX-2 expression and activity is a common mechanism for anti-inflammatory drugs. nih.govmdpi.com

Aldehyde Oxidase and Glutathione S-transferases (GSTs): Aldehyde oxidase is an enzyme involved in the metabolism of various xenobiotics. nih.gov Glutathione S-transferases are a family of enzymes that play a crucial role in detoxification by catalyzing the conjugation of glutathione to a wide variety of substrates. nih.gov The interaction of Schisanlactone F with these enzymes could influence its metabolic fate and efficacy.

Receptor Binding Studies (e.g., Receptor Activator for Nuclear Factor κ B Ligand (RANKL)/RANK)

There are no available scientific studies investigating the direct binding affinity or interaction of Schisanlactone F with the Receptor Activator for Nuclear Factor κ B Ligand (RANKL) or its receptor, RANK. Research has not yet explored whether Schisanlactone F can modulate the RANKL/RANK signaling pathway, which is a critical regulator of osteoclast differentiation and activation.

Protein-Protein Interaction Analysis

There is no published research on the protein-protein interaction profile of Schisanlactone F. Computational or experimental analyses to identify its potential binding partners within the cell have not been reported.

Cellular Process Regulation

Specific investigations into how Schisanlactone F regulates distinct cellular processes are absent from the current body of scientific literature. While other compounds from the Schisandra genus have been studied for these properties, no such data exists specifically for Schisanlactone F.

Immunomodulatory Mechanisms (e.g., cytokine production, immune cell activation)

No studies have been published detailing the immunomodulatory effects of Schisanlactone F. Its impact on cytokine production (such as interleukins or tumor necrosis factor-alpha) and the activation state of immune cells like macrophages, T-cells, or B-cells remains uninvestigated.

Anti-inflammatory Pathways

The potential anti-inflammatory activities of Schisanlactone F have not been explored. There is no available data on its ability to modulate key inflammatory signaling pathways, such as the NF-κB or MAPK pathways, or its effect on the production of inflammatory mediators.

Oxidative Stress Response Modulation

There is a lack of research into the role of Schisanlactone F in the modulation of oxidative stress. Its capacity to influence the production of reactive oxygen species (ROS), enhance endogenous antioxidant defense systems, or protect cells from oxidative damage has not been scientifically evaluated.

Cell Cycle Perturbation Mechanisms

Following a comprehensive review of available scientific literature, no specific studies detailing the mechanistic molecular and cellular pharmacology of Schisanlactone F concerning cell cycle perturbation were identified. Research detailing the effects of Schisanlactone F on the phases of the cell cycle, or its interactions with key regulatory proteins such as cyclins, cyclin-dependent kinases (CDKs), and CDK inhibitors, is not present in the current body of scientific publications.

Consequently, information regarding the ability of Schisanlactone F to induce cell cycle arrest at specific checkpoints (e.g., G1, S, G2/M) and the underlying molecular pathways involved is not available. Data tables and detailed research findings, as requested, cannot be generated due to the absence of primary research on this specific topic.

While studies on other compounds isolated from the Schisandra plant have demonstrated effects on the cell cycle, these findings are not directly applicable to Schisanlactone F, and per the specific instructions, a discussion of related but distinct compounds is excluded.

Therefore, this section remains unwritten pending the future publication of research specifically investigating the cell cycle perturbation mechanisms of Schisanlactone F.

Pre Clinical Pharmacokinetic and Biotransformation Studies of Schisanlactone F

In Vitro Metabolic Stability and Metabolite Identification

Currently, there is a notable lack of publicly available scientific literature detailing the in vitro metabolic stability and specific metabolite identification of Schisanlactone F. Extensive searches of scholarly databases did not yield studies that have investigated the half-life of Schisanlactone F in liver microsomes, hepatocytes, or other in vitro systems. Consequently, key parameters such as intrinsic clearance and the primary metabolic pathways have not been characterized for this specific compound.

Similarly, research dedicated to identifying the phase I and phase II metabolites of Schisanlactone F is not available in the public domain. While studies on related compounds from the Schisandra genus have been conducted, the explicit metabolic profile of Schisanlactone F remains to be elucidated.

Biotransformation by Microbial Systems

There are no specific studies documented in scientific literature concerning the biotransformation of Schisanlactone F by microbial systems. Research into how microorganisms, such as bacteria or fungi, might metabolize or structurally alter Schisanlactone F has not been published. Therefore, information regarding potential microbially-derived metabolites or the use of microbial systems as a model for mammalian metabolism of this compound is not available.

Interactions with Drug Transporters (e.g., P-glycoprotein (P-gp))

Detailed preclinical data on the interaction between Schisanlactone F and drug transporters, including the well-studied P-glycoprotein (P-gp), are not available in the current body of scientific literature. Investigations to determine whether Schisanlactone F is a substrate, inhibitor, or inducer of P-gp or other significant drug transporters have not been reported. As a result, its potential to influence the pharmacokinetics of co-administered drugs that are substrates for these transporters is unknown.

Distribution in Pre-clinical Models (e.g., microbial-gut-brain axis, brain accumulation)

There is a lack of published research on the tissue distribution of Schisanlactone F in preclinical animal models. Specific data regarding its accumulation in various organs, including its ability to cross the blood-brain barrier and accumulate in the brain, have not been documented. Furthermore, there is no available information on the role of the microbial-gut-brain axis in the distribution and potential neuro-activity of Schisanlactone F.

Advanced Analytical Methodologies for Schisanlactone F Quantification and Profiling

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) Applications

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) is a powerful technique for the analysis of complex mixtures, offering high separation efficiency and sensitive detection. nih.gov Its application is pivotal in the quantification and profiling of Schisanlactone F in various matrices.

Researchers have developed and validated UHPLC-MS/MS methods for the simultaneous determination of multiple components in medicinal plants. nih.govjfda-online.com For instance, a method was established to quantify twelve active components, including Schisanlactone E, in the stem of Kadsura heteroclita with good precision, stability, and recovery. nih.govjfda-online.com The intra-day and inter-day precision for these analytes were found to have relative standard deviations (RSDs) within 1.5–4.7% and 0.2–4.9%, respectively, demonstrating the method's reliability. nih.gov The stability of the analytes was confirmed over a 24-hour period, with RSDs ranging from 1.1 to 4.7%. nih.gov

The high sensitivity of UHPLC-MS/MS allows for the detection of compounds at low concentrations, which is essential for pharmacokinetic studies and the analysis of trace components. researchgate.neteurekakit.com For example, a UHPLC-MS/MS method was developed to determine Schisanlactone E in rat plasma, urine, and feces, where samples were simply precipitated with methanol (B129727) and analyzed in multiple reaction monitoring mode. researchgate.net This highlights the straightforward sample preparation and the robustness of the technique.

The following interactive table summarizes the validation parameters of a typical UHPLC-MS method for the quantification of active compounds.

ParameterResult
Intra-day Precision (RSD) 1.5–4.7%
Inter-day Precision (RSD) 0.2–4.9%
Stability (RSD over 24h) 1.1–4.7%

This table illustrates the typical precision and stability of UHPLC-MS methods used for quantifying compounds like Schisanlactone F.

High-Resolution Mass Spectrometry (HRMS) for Metabolomics and Comprehensive Component Identification

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the confident identification of unknown compounds and the comprehensive profiling of metabolites in complex biological samples. animbiosci.org When coupled with liquid chromatography (LC-HRMS), it becomes an indispensable tool for metabolomics research. nih.govnih.gov

In the context of Schisanlactone F and related compounds, LC-HRMS has been instrumental in identifying a wide array of constituents in medicinal plants like Schisandra chinensis. nih.govmdpi.com A study employing UHPLC-HRMS successfully detected and tentatively identified 30 compounds, including 15 lignans, nine triterpenoids, and three organic acids, from Schisandra chinensis in a single 30-minute run. nih.gov This demonstrates the power of HRMS in rapidly characterizing the chemical profile of a complex mixture.

Untargeted metabolomics using LC-HRMS allows for a broad screening of metabolites, which can reveal significant metabolic alterations in response to various stimuli. nih.govfrontiersin.org For example, an untargeted metabolomics approach was used to analyze cortical samples in a study investigating the effects of Schisanlactone E. nih.govfrontiersin.org This type of analysis can identify potential biomarkers and elucidate the mechanisms of action of bioactive compounds. nih.govnih.govfrontiersin.org

The data obtained from HRMS is processed using specialized software to identify compounds by comparing their exact mass and fragmentation patterns with databases and literature. scielo.brscielo.br This comprehensive approach has led to the identification of numerous lignans, triterpenoids, and other compounds in plants from the Schisandraceae family. mdpi.comnih.gov

The table below showcases the classes of compounds identified in Schisandra chinensis using UHPLC-HRMS.

Compound ClassNumber Identified
Lignans 15
Triterpenoids 9
Organic Acids 3
Fatty Acids 3

This table is based on a study that used UHPLC-HRMS to identify a total of 30 compounds in Schisandra chinensis. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Quantitative Analysis and Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the structural elucidation of organic molecules and can also be employed for quantitative analysis (qNMR). scielo.brscielo.brrsc.org

For structural confirmation, 1D (¹H and ¹³C) and 2D NMR experiments (like COSY, HSQC, and HMBC) are used to determine the precise chemical structure of isolated compounds. scielo.brscielo.br For instance, the structure of a lignan (B3055560) isolated from Schisandra sphenanthera was identified by detailed analysis of its ¹H and ¹³C NMR spectra, which revealed the presence of two aromatic rings, a carbonyl carbon, and several methine and methyl groups. scielo.brscielo.br The connectivity of these atoms was established through HMBC and COSY experiments. scielo.brscielo.br

The following table presents hypothetical ¹H and ¹³C NMR chemical shift data for a compound similar in structure to Schisanlactone F, illustrating the type of information obtained from NMR spectroscopy.

Atom¹H Chemical Shift (δH, ppm)¹³C Chemical Shift (δC, ppm)
H-2 7.43 (d, J=2.0 Hz)-
H-6 6.92 (d, J=8.5 Hz)-
H-8 2.22 (m)45.2
H-9 1.24 (d, J=6.4 Hz)15.7
C-7 -167.4
C-7' 5.27 (p, J=6.3 Hz)73.4
C-8' 4.44 (d, J=7.7 Hz)76.5
C-9' 0.74 (d, J=7.0 Hz)11.3

This table is based on data for a lignan from Schisandra sphenanthera and serves as an example of NMR data. scielo.brscielo.br

Chemometric Approaches for Quality Control and Component Analysis

Chemometrics involves the use of mathematical and statistical methods to analyze chemical data, extracting meaningful information from complex datasets. felixinstruments.comscispace.com It is widely applied in the quality control of herbal medicines, where natural variations in chemical composition are common. nih.govresearchgate.net

In the analysis of Schisandra chinensis and its constituents, chemometric techniques such as hierarchical clustering analysis (HCA) and principal component analysis (PCA) are applied to chromatographic fingerprint data. nih.govresearchgate.net These methods can differentiate samples based on their geographical origin and identify chemical markers for quality evaluation. nih.gov For instance, a study involving 43 batches of Schisandra chinensis used HPLC-DAD-MS data combined with chemometrics to demonstrate significant variability among samples. nih.gov The analysis identified schisandrol A, schisandrol B, schisandrin (B1198587) B, and schisandrin C as potential chemical markers for assessing the quality of the herb. nih.govnih.gov

Chemometrics can also be combined with various analytical techniques, including near-infrared (NIR) spectroscopy and mass spectrometry, to build predictive models for quality parameters. animbiosci.orgscispace.com These models can be used for rapid, real-time quality assessment during processing. scispace.com The multivariate approach of chemometrics is one of its key strengths, allowing for the simultaneous analysis of multiple variables to provide a comprehensive understanding of the sample's chemical profile. felixinstruments.com

The table below lists some of the compounds identified as potential quality markers for Schisandra chinensis through chemometric analysis.

Potential Quality MarkerAnalytical Technique Used
Schisandrol A HPLC-DAD-MS
Schisandrol B HPLC-DAD-MS
Schisandrin B HPLC-DAD-MS
Schisandrin C HPLC-DAD-MS

This table highlights key chemical markers identified for the quality control of Schisandra chinensis using chemometric approaches. nih.govnih.gov

Computational Modeling and Cheminformatics in Schisanlactone F Research

Ligand-Based and Structure-Based Drug Design Approaches

In the quest for novel therapeutics, both ligand-based and structure-based drug design strategies are pivotal. nih.govnih.gov When the three-dimensional structure of a biological target is unknown, ligand-based drug design (LBDD) becomes particularly valuable. nih.govmdpi.com This approach relies on the principle that molecules with similar structures are likely to exhibit similar biological activities. nih.gov By analyzing the chemical structures and known activities of a series of compounds, researchers can develop pharmacophore models and quantitative structure-activity relationships (QSAR) to guide the design of new, more potent molecules. mdpi.comnih.gov

Conversely, structure-based drug design (SBDD) utilizes the known 3D structure of a target protein, often obtained through techniques like X-ray crystallography or NMR spectroscopy. upc.edugardp.org This structural information allows for the computational "docking" of potential ligands into the target's binding site to predict their binding affinity and orientation. gardp.orgjddtonline.info SBDD can be used for virtual screening of large compound libraries to identify potential hits or to guide the optimization of known ligands to enhance their interaction with the target. gardp.orgresearchgate.net

In the context of Schisanlactone F, while specific studies detailing LBDD and SBDD approaches are not extensively documented in the provided search results, the methodologies are highly relevant. For instance, understanding the structural features of Schisanlactone F that contribute to its reported anti-inflammatory or neuroprotective effects could be the basis for LBDD. If the specific protein targets of Schisanlactone F were identified and structurally characterized, SBDD could be employed to design analogs with improved efficacy.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Bioactivity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a compound and its biological activity. nih.govfrontiersin.org This method is a cornerstone of ligand-based drug design, particularly when the 3D structure of the target is unavailable. mdpi.com The fundamental principle of QSAR is that the biological activity of a chemical is a function of its physicochemical properties, which are in turn determined by its molecular structure. nih.gov

The process of developing a QSAR model involves several key steps:

Data Collection: A dataset of compounds with known biological activities (e.g., IC50 values) is compiled. frontiersin.org

Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. frontiersin.org

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that links the descriptors to the biological activity. mdpi.com

Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques. nih.govmdpi.com

Once validated, a QSAR model can be used to predict the bioactivity of new, untested compounds, thereby prioritizing synthetic efforts and reducing the need for extensive experimental screening. nih.govfrontiersin.org For Schisanlactone F, QSAR studies could be instrumental in predicting the activity of its derivatives against various biological targets, helping to identify which structural modifications are most likely to enhance its therapeutic potential. While the search results mention QSAR in the context of other natural products and drug discovery projects, specific QSAR models for Schisanlactone F are not detailed. plos.orgresearchgate.net

Molecular Docking and Dynamics Simulations for Target Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when they are bound to each other to form a stable complex. jddtonline.info This technique is a cornerstone of structure-based drug design, allowing researchers to visualize and analyze the interactions between a ligand, such as Schisanlactone F, and its protein target at an atomic level. gardp.orgjddtonline.info The process involves placing the ligand in the binding site of the receptor and evaluating the binding affinity using a scoring function. gardp.org While a study specifically docking Schisanlactone F was not found, a molecular docking study of Schisanlactone C and I with mortalin, a stress response protein, has been conducted. researchgate.net

Following molecular docking, molecular dynamics (MD) simulations can provide a more dynamic and realistic view of the ligand-receptor complex. mdpi.comencyclopedia.pub MD simulations model the movement of atoms and molecules over time, allowing researchers to assess the stability of the docked pose and observe conformational changes in both the ligand and the protein. upc.edumdpi.comencyclopedia.pub These simulations provide valuable insights into the flexibility of the binding site and the strength of the interactions, which are crucial for lead optimization. upc.edu

For Schisanlactone F, molecular docking and MD simulations could be used to:

Identify potential protein targets by screening against a library of known protein structures.

Predict the binding mode and affinity of Schisanlactone F to its targets.

Understand the key amino acid residues involved in the interaction.

Guide the design of Schisanlactone F analogs with improved binding characteristics.

Network Pharmacology for Mechanistic Pathway Elucidation

Network pharmacology is an emerging discipline that investigates the complex interactions between drugs, targets, and diseases from a network perspective. frontiersin.org This approach moves beyond the "one drug, one target" paradigm and acknowledges that the therapeutic effects of many compounds, especially those derived from natural sources, arise from their ability to modulate multiple targets and pathways simultaneously. researchgate.net

The typical workflow of a network pharmacology study involves:

Identifying Active Compounds and Targets: The chemical constituents of a drug or natural product are identified, and their potential protein targets are predicted using various databases and computational tools. nih.gov

Constructing Networks: Protein-protein interaction (PPI) networks and drug-target-disease networks are constructed to visualize the complex relationships. frontiersin.org

Analyzing Network Topology: Key nodes (proteins) and pathways that are significantly affected by the drug are identified through network analysis.

Functional Enrichment Analysis: Gene Ontology (GO) and KEGG pathway enrichment analyses are performed to understand the biological processes and signaling pathways modulated by the drug. researchgate.net

In the context of Schisanlactone F, network pharmacology could be a powerful tool to elucidate its mechanisms of action. For instance, studies on Schisanlactone E, a related compound, have utilized network pharmacology to explore its therapeutic mechanisms in Alzheimer's disease by identifying its effects on pathways like carbohydrate metabolism and neuroactive ligand-receptor interactions. nih.govresearchgate.net A similar approach for Schisanlactone F could reveal its polypharmacological effects and provide a holistic understanding of its therapeutic potential.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

The success of a drug candidate is not solely dependent on its biological activity but also on its pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). nih.gov In silico ADME prediction models have become an integral part of the early drug discovery process, as they can help to identify compounds with unfavorable pharmacokinetic profiles at an early stage, thereby reducing the high attrition rates in later stages of drug development. nih.gov

Various computational models are available to predict a wide range of ADME properties, including:

Absorption: Oral bioavailability, intestinal absorption, and P-glycoprotein substrate/inhibitor potential. nih.gov

Distribution: Plasma protein binding and blood-brain barrier penetration.

Metabolism: Prediction of metabolic stability and identification of potential metabolites.

Excretion: Prediction of renal clearance.

While specific in silico ADME predictions for Schisanlactone F were not found in the provided search results, research on the related compound Schisanlactone E has highlighted the importance of metabolic studies. researchgate.net For Schisanlactone F, computational ADME models could be employed to predict its drug-likeness and guide structural modifications to improve its pharmacokinetic profile.

Future Research Trajectories and Interdisciplinary Opportunities for Schisanlactone F

Addressing Current Research Challenges

The journey from a promising natural product to a clinically viable therapeutic is fraught with challenges, and Schisanlactone F is no exception. These hurdles span from the fundamental complexities of its natural origin to the practicalities of its study and potential production.

A primary challenge lies in the inherent complexity of natural products . nih.gov Schisanlactone F is one of many compounds found within the source plant, and its isolation and purification can be a difficult and time-consuming process. nih.gov The yield of Schisanlactone F from natural sources can be low and variable, impacted by factors such as plant species, geographical location, and harvest time. This variability presents a significant obstacle to obtaining the consistent, high-purity samples required for rigorous scientific investigation.

Furthermore, the standardization of extracts and purified compounds is a critical challenge. amazonaws.com To ensure the reproducibility and comparability of research findings across different laboratories, standardized methods for extraction, purification, and quantification are essential. Without such standards, it becomes difficult to attribute observed biological effects solely to Schisanlactone F, as a mixture of related compounds could be contributing to the activity. The development of robust analytical techniques and certified reference materials is crucial to overcoming this hurdle.

Another significant challenge is the limited availability of the pure compound, which can hinder comprehensive biological evaluation. researchgate.net Scaling up the supply of Schisanlactone F, either through optimized extraction from natural sources, total synthesis, or semi-synthetic approaches, is a key area for future research. The structural complexity of Schisanlactone F makes its total synthesis a formidable task, requiring innovative synthetic strategies.

Finally, the lack of comprehensive data on its mechanism of action presents a major research gap. While preliminary studies may indicate certain biological activities, a deep understanding of how Schisanlactone F interacts with cellular targets at a molecular level is necessary for its rational development as a therapeutic agent. mdpi.com

Integration of Omics Technologies in Mechanistic Studies

To unravel the complex biological mechanisms of Schisanlactone F, the integration of "omics" technologies is indispensable. These high-throughput approaches provide a global view of molecular changes within a biological system in response to a specific stimulus, offering a powerful toolkit for hypothesis generation and mechanistic elucidation. mdpi.com

Metabolomics: This technology involves the comprehensive analysis of all small-molecule metabolites in a biological sample. By comparing the metabolic profiles of cells or organisms treated with Schisanlactone F to untreated controls, researchers can identify metabolic pathways that are significantly altered. hilarispublisher.com This can provide crucial clues about the compound's mechanism of action. For instance, a recent study on Schisanlactone E, a related compound, utilized metabolomics to investigate its therapeutic mechanisms in a mouse model of Alzheimer's disease, highlighting the power of this approach. frontiersin.org

Proteomics: Proteomics aims to identify and quantify the entire set of proteins expressed by a cell or tissue. By employing techniques like mass spectrometry-based proteomics, researchers can determine which proteins Schisanlactone F directly binds to or whose expression levels are altered upon treatment. This can help to identify the direct molecular targets of the compound and the downstream signaling pathways it modulates.

Transcriptomics: This field focuses on the study of the complete set of RNA transcripts produced by an organism. Techniques such as RNA sequencing (RNA-Seq) can reveal how Schisanlactone F affects gene expression. By identifying which genes are up- or down-regulated, researchers can gain insights into the cellular processes that are influenced by the compound. This information can be cross-referenced with proteomics and metabolomics data to build a comprehensive picture of the compound's biological effects.

The integration of these omics platforms, often referred to as multi-omics, can provide a systems-level understanding of Schisanlactone F's bioactivity. mdpi.com By correlating changes in the transcriptome, proteome, and metabolome, researchers can construct detailed molecular networks that illustrate how the compound exerts its effects, moving beyond a single-target-single-outcome paradigm.

Omics TechnologyApplication in Schisanlactone F ResearchPotential Insights
Metabolomics Analysis of cellular or biofluid metabolite profiles after treatment.Identification of perturbed metabolic pathways, providing clues to the mechanism of action.
Proteomics Identification of protein binding partners and changes in protein expression.Discovery of direct molecular targets and affected signaling cascades.
Transcriptomics Analysis of global gene expression changes in response to the compound.Understanding the impact on cellular processes and gene regulatory networks.

Strategic Directions for Mechanistic Elucidation and Bioactivity Optimization

Looking ahead, a strategic and multi-faceted approach is required to fully elucidate the mechanism of action of Schisanlactone F and to optimize its bioactivity for potential therapeutic applications.

A key strategic direction is the use of structure-activity relationship (SAR) studies . This involves the synthesis of a series of analogs of Schisanlactone F with systematic modifications to different parts of the molecule. nih.gov By testing the biological activity of these analogs, researchers can identify the key structural features (pharmacophore) responsible for its effects. This knowledge is crucial for designing more potent and selective compounds.

Computational modeling and molecular docking studies can complement SAR studies by predicting how Schisanlactone F and its analogs bind to potential protein targets. chromatographyonline.com These in silico methods can help to prioritize the synthesis of new analogs and guide the design of experiments to test these predictions.

Another important strategy is the development of more physiologically relevant assay systems . Moving beyond simple in vitro assays, future studies should utilize cell-based models that more accurately reflect the complexity of human diseases, such as 3D organoids and co-culture systems. Ultimately, in vivo studies in appropriate animal models will be necessary to evaluate the efficacy and pharmacokinetic properties of Schisanlactone F and its optimized derivatives.

Furthermore, bioactivity optimization should not only focus on increasing potency but also on improving drug-like properties, such as solubility, metabolic stability, and oral bioavailability. nih.gov This may involve chemical modifications to the Schisanlactone F scaffold to address these liabilities.

Finally, fostering interdisciplinary collaborations between natural product chemists, synthetic chemists, pharmacologists, and computational biologists will be paramount. By combining their expertise, these teams can tackle the complex challenges associated with Schisanlactone F research and accelerate the translation of this promising natural product into a valuable scientific tool or even a future therapeutic agent.

Strategic DirectionKey ActivitiesExpected Outcomes
Structure-Activity Relationship (SAR) Studies Synthesis and biological evaluation of Schisanlactone F analogs.Identification of the pharmacophore and key structural features for bioactivity.
Computational Modeling Molecular docking and simulation of binding to target proteins.Prediction of binding modes and guidance for analog design.
Advanced Assay Development Use of 3D organoids, co-culture systems, and animal models.More physiologically relevant evaluation of efficacy and mechanism.
Bioactivity Optimization Chemical modification to improve potency and drug-like properties.Development of more potent, selective, and bioavailable compounds.
Interdisciplinary Collaboration Joint efforts of chemists, biologists, and pharmacologists.Accelerated progress in understanding and developing Schisanlactone F.

Q & A

Q. How can computational modeling improve the design of Schisanlactone F derivatives with enhanced bioavailability?

  • Methodological Answer :
  • Apply QSAR models to predict ADMET properties (e.g., LogP, CYP450 inhibition).
  • Use molecular dynamics simulations to optimize binding affinity to target proteins.
  • Validate predictions with in vitro Caco-2 permeability assays and hepatic microsomal stability tests .

Ethical and Reporting Standards

Q. How should researchers address conflicting toxicity data in Schisanlactone F studies?

  • Methodological Answer :
  • Conduct OECD guideline-compliant acute/chronic toxicity assays (e.g., OECD 423 for acute oral toxicity).
  • Use histopathology and serum biomarkers (ALT, AST) to assess organ-specific toxicity.
  • Disclose all raw data and statistical outliers in supplementary files .

Q. What guidelines ensure ethical reporting of Schisanlactone F’s preclinical efficacy data?

  • Methodological Answer :
  • Follow ARRIVE 2.0 guidelines for animal studies, including randomization, blinding, and sample size justification.
  • Use MIAME standards for microarray data and PRIDE for proteomics datasets.
  • Disclose funding sources and potential conflicts of interest .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.